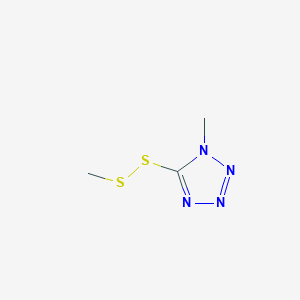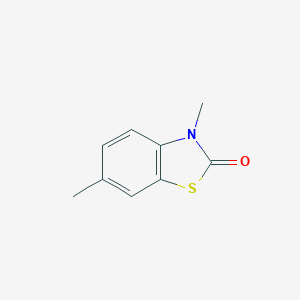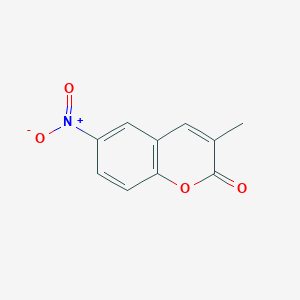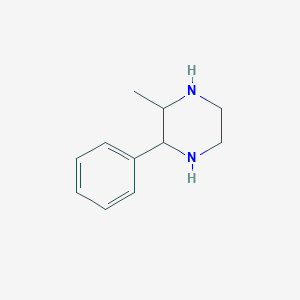
2-Methyl-3-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylpiperazine (MPP) is a chemical compound that is used in scientific research for its pharmacological properties. MPP is a piperazine derivative that has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenylpiperazine is not fully understood. However, it has been suggested that 2-Methyl-3-phenylpiperazine may act as a serotonin receptor agonist. 2-Methyl-3-phenylpiperazine has also been shown to increase the levels of dopamine and norepinephrine in the brain.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 2-Methyl-3-phenylpiperazine has also been shown to have antipsychotic effects. In addition, 2-Methyl-3-phenylpiperazine has been shown to have analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-3-phenylpiperazine in lab experiments is that it is relatively easy to synthesize. Another advantage is that 2-Methyl-3-phenylpiperazine has been extensively studied for its pharmacological properties. However, one limitation of using 2-Methyl-3-phenylpiperazine in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-phenylpiperazine. One future direction is to study the potential use of 2-Methyl-3-phenylpiperazine as an antidepressant agent. Another future direction is to study the potential use of 2-Methyl-3-phenylpiperazine as an analgesic agent. In addition, further research is needed to fully understand the mechanism of action of 2-Methyl-3-phenylpiperazine.
Métodos De Síntesis
The synthesis of 2-Methyl-3-phenylpiperazine involves the reaction of 2-methylpiperazine with phenylmagnesium bromide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at a low temperature. The resulting product is purified by recrystallization to obtain pure 2-Methyl-3-phenylpiperazine.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenylpiperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including depression, anxiety, and schizophrenia. 2-Methyl-3-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 2-Methyl-3-phenylpiperazine has also been studied for its potential use as an antipsychotic agent. In addition, 2-Methyl-3-phenylpiperazine has been studied for its potential use as an analgesic agent.
Propiedades
Número CAS |
104096-26-6 |
|---|---|
Nombre del producto |
2-Methyl-3-phenylpiperazine |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-methyl-3-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
Clave InChI |
FGMBXZFXOUIKOT-UHFFFAOYSA-N |
SMILES |
CC1C(NCCN1)C2=CC=CC=C2 |
SMILES canónico |
CC1C(NCCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




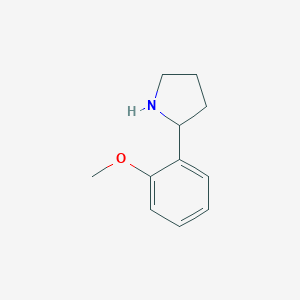
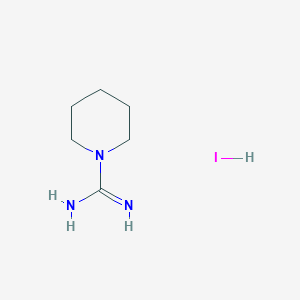
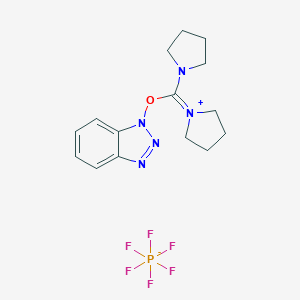
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
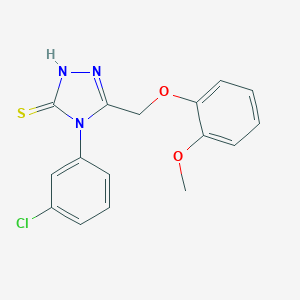

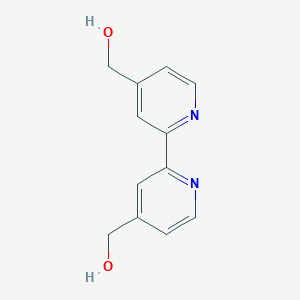
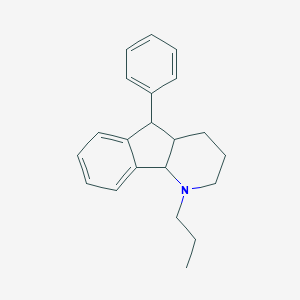
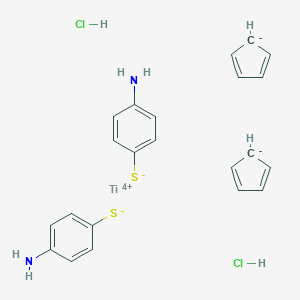
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)
